1-(2-fluoroethyl)piperidin-4-ol hydrochloride
Description
1-(2-Fluoroethyl)piperidin-4-ol hydrochloride is a fluorinated piperidine derivative characterized by a 2-fluoroethyl substituent on the piperidine ring and a hydroxyl group at the 4-position, forming a hydrochloride salt. This structural motif is significant in medicinal chemistry due to the fluorine atom’s ability to modulate lipophilicity, metabolic stability, and electronic properties, which can enhance pharmacokinetic and pharmacodynamic profiles . The compound’s synthesis typically involves alkylation reactions using 2-fluoroethyl tosylate, as seen in analogous fluorinated piperidine syntheses . Its hydrochloride salt form improves aqueous solubility, a critical feature for bioavailability in drug development .
Properties
CAS No. |
2763779-24-2 |
|---|---|
Molecular Formula |
C7H15ClFNO |
Molecular Weight |
183.65 g/mol |
IUPAC Name |
1-(2-fluoroethyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C7H14FNO.ClH/c8-3-6-9-4-1-7(10)2-5-9;/h7,10H,1-6H2;1H |
InChI Key |
PMCYEFIZAOZBBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CCF.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-fluoroethyl)piperidin-4-ol hydrochloride typically involves the reaction of piperidine derivatives with fluoroethylating agents. One common synthetic route includes the reaction of piperidin-4-ol with 2-fluoroethyl bromide under basic conditions to yield 1-(2-fluoroethyl)piperidin-4-ol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2-Fluoroethyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the fluoroethyl group, yielding piperidin-4-ol.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions include ketones, alcohols, and substituted piperidines .
Scientific Research Applications
1-(2-Fluoroethyl)piperidin-4-ol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The fluoroethyl group can enhance the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(2-fluoroethyl)piperidin-4-ol hydrochloride with key analogs, focusing on structural, synthetic, physicochemical, and pharmacological differences.
Structural Analogues with Fluorine Substitutions
4,4-Difluoropiperidine Hydrochloride (CAS 57395-89-8):
- Structural Difference : Contains two fluorine atoms at the 4-position of the piperidine ring, eliminating the hydroxyl and 2-fluoroethyl groups.
- Impact : Increased electronegativity and steric hindrance at the 4-position may alter receptor binding compared to the hydroxyl-containing target compound. Higher lipophilicity due to dual fluorine substitution could enhance blood-brain barrier penetration .
- Similarity Score : 0.83 (highest among listed analogs) .
- 4-Fluoropiperidine Hydrochloride (CAS 496807-97-7): Structural Difference: A single fluorine at the 4-position, lacking both the hydroxyl and 2-fluoroethyl groups. Lower metabolic stability due to the absence of a hydroxyl group for conjugation .
Piperidin-4-ol Derivatives with Bulky Substituents
1-(3-((2,2′-Dimethyl-[1,1′-biphenyl]-3-yl)oxy)propyl)piperidin-4-ol Hydrochloride (A1) :
- Structural Difference : Features a bulky biphenylethoxypropyl chain instead of the 2-fluoroethyl group.
- Impact : The extended aromatic system enhances π-π stacking interactions, likely improving binding to hydrophobic pockets in targets like PD-1/PD-L1. However, increased molecular weight may reduce bioavailability compared to the more compact target compound .
- 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol: Structural Difference: Incorporates a naphthyloxypropyl and quinolinyl group. Pharmacological Profile: Acts as a selective 5-HT1F antagonist (Ki = 11 nM) but shows nonspecific luminescence inhibition at ≥3 μM. The target compound’s fluoroethyl group may reduce off-target effects by avoiding aromatic interactions responsible for nonspecific binding .
Analogs with Aromatic or Heterocyclic Substituents
- 4-(Pyridin-3-yl)piperidin-4-ol Hydrochloride: Structural Difference: Substitutes the 2-fluoroethyl group with a pyridinyl ring. However, the absence of fluorine may reduce metabolic stability .
4-(4-Chlorophenyl)-1-(4-phenyl-4-m-tolylbutyl)piperidin-4-ol Hydrochloride (45) :
- Structural Difference : Contains a chlorophenyl and tolylbutyl chain.
- Pharmacological Profile : Demonstrates activity as a human cytomegalovirus-encoded receptor US28 ligand. The chlorophenyl group contributes to hydrophobic interactions, while the target compound’s fluoroethyl group may offer better selectivity for neurological targets .
Physicochemical and Pharmacological Comparison Table
<sup>a</sup> Predicted using fragment-based methods. <sup>b</sup> Estimated based on fluorinated analog data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
